Dihydrorhodamine 123

Description

Properties

IUPAC Name |

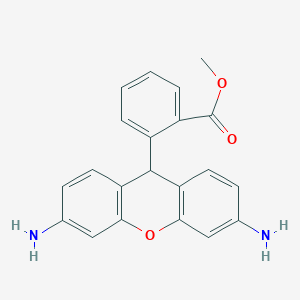

methyl 2-(3,6-diamino-9H-xanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,20H,22-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEZBBILNYNQGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC4=C2C=CC(=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148859 | |

| Record name | Dihydrorhodamine 123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109244-58-8 | |

| Record name | Dihydrorhodamine 123 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109244588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrorhodamine 123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrorhodamine 123 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dihydrorhodamine 123: A Technical Guide to its Mechanism of Action and Application in Oxidative Stress Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Dihydrorhodamine 123 (DHR 123), a widely utilized fluorescent probe for the detection of intracellular reactive oxygen species (ROS) and reactive nitrogen species (RNS). This document details the underlying chemical principles, experimental protocols, and critical considerations for its effective use in research and drug development.

Core Mechanism of Action

This compound is the non-fluorescent, reduced form of the fluorescent dye Rhodamine 123 (R123).[1][2] Its utility as a probe for oxidative stress lies in its ability to be oxidized by specific reactive species, resulting in a significant increase in fluorescence.

The fundamental mechanism involves the following key steps:

-

Cellular Uptake: As an uncharged molecule, DHR 123 can freely penetrate the cell membrane and enter the intracellular environment.[3][4]

-

Oxidation by ROS/RNS: Within the cell, DHR 123 is oxidized by various reactive species. While several species can contribute to this oxidation, peroxynitrite (ONOO⁻) has been identified as a particularly potent oxidant of DHR 123.[3][5][6][7] The role of other species such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂) in the direct oxidation of DHR 123 is less clear, with some evidence suggesting their involvement is dependent on the presence of cellular components like cytochrome c or iron (Fe²⁺).[4][8][9]

-

Conversion to Rhodamine 123: The oxidation of DHR 123 yields the highly fluorescent compound Rhodamine 123.[4][8][9]

-

Mitochondrial Accumulation: The resulting Rhodamine 123 is a cationic molecule that subsequently accumulates in the mitochondria, driven by the mitochondrial membrane potential.[10][11]

-

Fluorescence Detection: The accumulated Rhodamine 123 can be detected and quantified using various fluorescence-based techniques, including fluorimetry, flow cytometry, and fluorescence microscopy.[4][8][9]

Data Presentation

Table 1: Spectral Properties of this compound and Rhodamine 123

| Compound | Form | Fluorescent | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) |

| This compound | Reduced | No | N/A | N/A | N/A |

| Rhodamine 123 | Oxidized | Yes | ~500[4][8][9] | ~536[4][8][9] | 78,800 M⁻¹cm⁻¹ at 500 nm[4][8][9] |

Table 2: Recommended Reagent Concentrations and Incubation Times

| Parameter | Recommended Range | Cell Type/Application | Reference |

| DHR 123 Working Concentration | 5 - 10 µM | General cell culture | [3][12] |

| 0.05 µM | Human spermatozoa | [10] | |

| Incubation Time | 15 - 60 minutes | General cell culture | [4][8] |

| 20 minutes | Human spermatozoa | [10] | |

| Up to 90 minutes | Various cell lines (optimization recommended) | [3] | |

| Positive Control (Menadione) | 100 µM for 1 hour | HeLa cells | [1] |

| Negative Control (N-acetylcysteine) | 5 mM for 1 hour | HeLa cells | [1] |

Experimental Protocols

General Reagent Preparation

DHR 123 Stock Solution:

-

It is recommended to prepare a 10 mM stock solution in dimethylformamide (DMF).[1] Dimethyl sulfoxide (B87167) (DMSO) is not recommended as it may cause oxidation of the compound.[1]

-

Store the stock solution desiccated at -20°C, protected from light. The stock solution is stable for at least one month under these conditions.[1]

DHR 123 Working Solution:

-

Dilute the stock solution in complete cell culture medium to a final concentration of 5-10 µM.[12] The optimal concentration may need to be determined empirically for different cell types.

Protocol for Adherent Cells (Plate Reader Assay)

-

Seed adherent cells in a 24- or 96-well plate and culture until they reach the desired confluency.[3]

-

Optional: Treat cells with experimental compounds (inducers or inhibitors of ROS).

-

If treating with oxidizing agents, wash the cells three times with a suitable buffer (e.g., PBS or HBSS) to remove any residual compounds that could directly oxidize DHR 123.[1][12]

-

Remove the culture medium and add the DHR 123 working solution to each well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.[1][12]

-

Measure the fluorescence using a microplate reader with excitation at approximately 485 nm and emission at approximately 528 nm.[3]

Protocol for Suspension Cells (Flow Cytometry)

-

Grow suspension cells to the desired density.

-

Optional: Treat cells with experimental compounds.

-

Centrifuge the cells to pellet them and wash with PBS.

-

Resuspend the cells in the DHR 123 working solution.

-

Incubate for 15-60 minutes at the cells' optimal temperature in the dark.[4][8]

-

Centrifuge the cells to pellet them and resuspend in PBS.

-

Analyze the cells immediately by flow cytometry, detecting the Rhodamine 123 signal in the appropriate channel (e.g., FITC channel).[10]

Mandatory Visualizations

Caption: The core mechanism of action of this compound.

References

- 1. biotium.com [biotium.com]

- 2. abpbio.com [abpbio.com]

- 3. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. Peroxynitrite-mediated oxidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. Peroxynitrite-mediated oxidation of this compound occurs in early stages of endotoxic and hemorrhagic shock and ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. bioquochem.com [bioquochem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. turkishimmunology.org [turkishimmunology.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Differentiating Dihydrorhodamine 123 and Rhodamine 123: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular and molecular biology, fluorescent probes are indispensable tools for elucidating complex biological processes. Among these, Dihydrorhodamine 123 (DHR 123) and Rhodamine 123 (Rh 123) are two structurally related yet functionally distinct dyes that are often a source of confusion. This technical guide provides a comprehensive overview of the core differences, mechanisms of action, and experimental applications of DHR 123 and Rh 123, enabling researchers to select the appropriate probe and design robust experimental protocols.

Core Distinctions: A Tale of Two Probes

At its core, the primary difference between this compound and Rhodamine 123 lies in their intrinsic fluorescence and their designated roles in cellular assays. DHR 123 is a non-fluorescent molecule that serves as a probe for detecting reactive oxygen species (ROS). In contrast, Rhodamine 123 is an intensely fluorescent dye utilized to measure mitochondrial membrane potential (ΔΨm).

The key to their distinct applications is a simple yet elegant chemical relationship: DHR 123 is the reduced, non-fluorescent precursor to the fluorescent Rhodamine 123.[1][2] This conversion is the basis of the DHR 123 assay for ROS detection.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound and its fluorescent product, Rhodamine 123, are summarized in the table below.

| Property | This compound (DHR 123) | Rhodamine 123 (Rh 123) |

| Primary Application | Detection of Reactive Oxygen Species (ROS) | Measurement of Mitochondrial Membrane Potential (ΔΨm) |

| Fluorescence | Non-fluorescent | Fluorescent |

| Excitation Maximum | N/A | ~500-515 nm[3][4] |

| Emission Maximum | N/A | ~525-536 nm[3][4] |

| Molar Extinction Coefficient | N/A | 78,800 M⁻¹cm⁻¹ at 500 nm[3][4] |

| Quantum Yield | N/A | 0.90 |

| Chemical Formula | C₂₁H₁₈N₂O₃ | C₂₁H₁₇ClN₂O₃ |

| Molecular Weight | 346.38 g/mol | 380.82 g/mol |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

References

Dihydrorhodamine 123: A Technical Guide to its Specificity for Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrorhodamine 123 (DHR 123) is a widely utilized fluorogenic probe for the detection of intracellular reactive oxygen species (ROS). As a non-fluorescent molecule, DHR 123 readily diffuses across cell membranes. Once inside the cell, it can be oxidized by various ROS to its fluorescent counterpart, rhodamine 123 (R 123), which emits a bright green fluorescence upon excitation, typically around 500 nm with emission maxima at approximately 536 nm.[1][2][3] This conversion serves as an indicator of cellular oxidative stress. However, the utility of DHR 123 as a reliable ROS sensor is contingent on a thorough understanding of its reactivity and specificity towards different ROS. This technical guide provides an in-depth analysis of the specificity of DHR 123, summarizes quantitative data, details experimental protocols, and presents key reaction pathways and workflows.

Specificity of this compound for Reactive Oxygen Species

The reactivity of this compound (DHR 123) varies significantly with different reactive oxygen species (ROS). While it is a sensitive probe for certain oxidants, its reaction with others is indirect or negligible. Understanding these specificities is crucial for the accurate interpretation of experimental results.

High Reactivity and Specificity

Peroxynitrite (ONOO⁻) is a potent oxidant formed from the rapid reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[4][5] DHR 123 is a highly sensitive and efficient trap for peroxynitrite.[4] The oxidation of DHR 123 by peroxynitrite is a direct reaction and does not require enzymatic catalysis or the presence of metal ions.[4] Studies have shown a linear, concentration-dependent oxidation of DHR 123 by low levels of peroxynitrite.[4] This makes DHR 123 a valuable tool for detecting peroxynitrite-mediated cellular injury.[4][6][7]

Hydroxyl Radical (•OH) is one of the most reactive oxygen species. DHR 123 reacts with the hydroxyl radical at a rate constant that is close to the diffusion-controlled limit, indicating an extremely rapid and efficient reaction.[8]

Hypochlorous Acid (HOCl) , a major ROS produced by neutrophils and other phagocytic cells via the enzyme myeloperoxidase, is also a potent oxidant of DHR 123.[9][10] In vitro studies have demonstrated the high efficiency of HOCl in oxidizing DHR 123.[9]

Indirect or Low Reactivity

Hydrogen Peroxide (H₂O₂) on its own is a poor oxidant of DHR 123.[1][2][3][9][11] Significant oxidation of DHR 123 by hydrogen peroxide only occurs in the presence of a peroxidase, such as horseradish peroxidase (HRP) or the endogenous cellular enzyme myeloperoxidase (MPO).[9][11][12] These enzymes catalyze the conversion of H₂O₂ into a more reactive species that can then oxidize DHR 123.[11][12] Therefore, the detection of H₂O₂ using DHR 123 is indirect and dependent on the peroxidase activity within the experimental system.

Superoxide (O₂•⁻) does not directly oxidize DHR 123 to a significant extent.[1][3][9][11] However, DHR 123 can be used to indirectly detect superoxide production through its conversion to other reactive species. For instance, in the presence of nitric oxide, superoxide rapidly forms peroxynitrite, which is a strong oxidant of DHR 123.[13] Additionally, the dismutation of superoxide produces hydrogen peroxide, which can then be detected in the presence of peroxidases.[11]

Nitric Oxide (•NO) itself does not oxidize DHR 123.[1][3] In fact, under anaerobic conditions, nitric oxide can inhibit the spontaneous oxidation of DHR 123.[4] In the presence of oxygen, nitric oxide can lead to the formation of nitrogen dioxide (•NO₂), which can then slowly oxidize DHR 123.[4][8] The primary role of nitric oxide in DHR 123 oxidation is its reaction with superoxide to form the highly reactive peroxynitrite.[5][13]

Quantitative Data on DHR 123 Reactivity

The following table summarizes the available quantitative and semi-quantitative data on the reactivity of DHR 123 with various ROS.

| Reactive Oxygen Species (ROS) | Reactivity with DHR 123 | Rate Constant / Efficiency | Notes |

| Peroxynitrite (ONOO⁻) | High | 44% efficiency of added ONOO⁻[9] | Direct and rapid oxidation.[4] |

| Hydroxyl Radical (•OH) | Very High | Close to diffusion-controlled limit[8] | Extremely fast reaction. |

| Hypochlorous Acid (HOCl) | High | 66% efficiency at pH 7.4[9] | Potent oxidant of DHR 123. |

| Hydrogen Peroxide (H₂O₂) | Low (direct) / High (indirect) | Negligible alone.[9] Requires peroxidase for efficient oxidation.[9][11] | Detection is dependent on enzymatic activity. |

| Superoxide (O₂•⁻) | Negligible (direct) | Not a direct oxidant.[9][11] | Indirectly detected via peroxynitrite or H₂O₂ formation. |

| Nitric Oxide (•NO) | Negligible | Does not directly oxidize DHR 123.[4] | Can inhibit oxidation under certain conditions.[4] |

| Nitrogen Dioxide (•NO₂) | Moderate | Slower than carbonate radical.[8] | Formed from NO in the presence of oxygen.[4] |

Experimental Protocols

General Protocol for ROS Detection in Adherent Cells

This protocol provides a general framework for using DHR 123 to measure ROS in adherent cells using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

-

Cell Seeding: Seed adherent cells in a suitable plate (e.g., 96-well plate for plate reader analysis, chamber slides for microscopy, or larger flasks for flow cytometry) and culture until they reach the desired confluency.[1]

-

Reagent Preparation: Prepare a stock solution of DHR 123 (e.g., 10 mM in DMSO) and store it at -20°C, protected from light.[5] On the day of the experiment, dilute the DHR 123 stock solution to the desired final working concentration (typically 1-10 µM) in a serum-free medium or PBS.[14]

-

Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the DHR 123 working solution to the cells and incubate for 15-60 minutes at 37°C in the dark.[1][2]

-

Induction of Oxidative Stress (Optional): After incubation with DHR 123, cells can be treated with an inducer of oxidative stress (e.g., PMA, H₂O₂, or other experimental compounds).

-

Measurement:

-

Fluorescence Plate Reader: Wash the cells with PBS and add fresh PBS or media. Measure the fluorescence intensity using an excitation wavelength of ~485-500 nm and an emission wavelength of ~525-536 nm.[5]

-

Fluorescence Microscopy: Wash the cells with PBS and mount with a suitable buffer. Observe the cells under a fluorescence microscope using a filter set appropriate for green fluorescence.

-

Flow Cytometry: After staining, detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in PBS or flow cytometry buffer and analyze immediately on a flow cytometer, detecting the signal in the green fluorescence channel (e.g., FL1).[15][16]

-

General Protocol for ROS Detection in Suspension Cells

-

Cell Preparation: Harvest suspension cells by centrifugation and wash once with warm PBS. Resuspend the cells in a serum-free medium or PBS at a suitable density (e.g., 1 x 10⁶ cells/mL).[2]

-

Reagent Preparation: Prepare the DHR 123 working solution as described for adherent cells.

-

Cell Staining: Add the DHR 123 working solution to the cell suspension and incubate for 15-60 minutes at 37°C in the dark.[2]

-

Induction of Oxidative Stress (Optional): Add the stimulus directly to the cell suspension during or after the DHR 123 incubation period.

-

Measurement:

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key reaction pathways involving DHR 123 and a typical experimental workflow for its use.

Caption: Reaction pathways illustrating the direct and indirect oxidation of this compound by various reactive oxygen species.

Caption: A generalized experimental workflow for the detection of intracellular reactive oxygen species using this compound.

Limitations and Considerations

While DHR 123 is a valuable tool, researchers must be aware of its limitations to avoid misinterpretation of data.

-

Indirect Detection: As highlighted, the detection of H₂O₂ and O₂•⁻ is often indirect and contingent on other cellular components or reactions.[9][11]

-

Enzyme Dependency: The requirement of peroxidases for H₂O₂ detection means that results can vary between cell types depending on their endogenous peroxidase levels.[11][12]

-

Photo-oxidation: DHR 123 can be susceptible to photo-oxidation, leading to an increase in background fluorescence.[12][18] Therefore, experiments should be conducted with minimal exposure to light.

-

Mitochondrial Accumulation: The oxidized product, rhodamine 123, is a cation that tends to accumulate in mitochondria due to the mitochondrial membrane potential.[5][15] This can be advantageous for studying mitochondrial ROS production but may not reflect ROS generation in other cellular compartments.

-

Autoxidation: DHR 123 can undergo autoxidation, which can contribute to background fluorescence.[19]

Conclusion

This compound is a sensitive fluorescent probe for the detection of specific reactive oxygen species, most notably peroxynitrite, hydroxyl radical, and hypochlorous acid. Its reaction with hydrogen peroxide is indirect, requiring the presence of peroxidases, while its reactivity with superoxide is primarily through the formation of other ROS. A comprehensive understanding of these specificities, coupled with carefully designed experimental protocols, is essential for the accurate and reliable measurement of oxidative stress in biological systems. By considering the information and protocols outlined in this technical guide, researchers and drug development professionals can more effectively utilize DHR 123 as a tool to investigate the complex role of ROS in health and disease.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. cosmobiousa.com [cosmobiousa.com]

- 3. bioquochem.com [bioquochem.com]

- 4. Peroxynitrite-mediated oxidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. Peroxynitrite-mediated oxidation of this compound occurs in early stages of endotoxic and hemorrhagic shock and ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactivity of 2',7'-dichlorodihydrofluorescein and this compound and their oxidized forms toward carbonate, nitrogen dioxide, and hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dichlorodihydrofluorescein and this compound are sensitive indicators of peroxynitrite in vitro: implications for intracellular measurement of reactive nitrogen and oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound: a fluorescent probe for superoxide generation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ultraviolet irradiation increases green fluorescence of dihydrorhodamine (DHR) 123: false‐positive results for reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Optimized flow cytometry protocol for this compound-based detection of reactive oxygen species in leukocyte subpopulations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ultraviolet irradiation increases green fluorescence of dihydrorhodamine (DHR) 123: false-positive results for reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Concerns in the application of fluorescent probes DCDHF-DA, DHR 123 and DHE to measure reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Mitochondrial Reactive Oxygen Species with Dihydrorhodamine 123: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Dihydrorhodamine 123 (DHR 123) for the measurement of mitochondrial reactive oxygen species (ROS). It covers the core principles of the assay, detailed experimental protocols, data interpretation, and a critical evaluation of the technique's advantages and limitations.

Introduction to this compound

This compound (DHR 123) is a cell-permeant fluorogenic probe widely used to detect intracellular ROS. In its reduced form, DHR 123 is non-fluorescent. Upon entering the cell, it can be oxidized by certain reactive oxygen species to its fluorescent counterpart, Rhodamine 123 (R123).[1][2][3] The positively charged R123 then preferentially accumulates in the mitochondria due to the negative mitochondrial membrane potential, making it a useful tool for assessing mitochondrial ROS production.[4][5]

It is important to note that DHR 123 is not directly oxidized by superoxide (B77818) or hydrogen peroxide alone.[1][2] Its oxidation to R123 is thought to be mediated by other cellular components, such as cytochrome c or iron (Fe2+), in the presence of ROS like peroxynitrite and peroxide.[1][2]

Mechanism of Action and Detection

The fundamental principle of the DHR 123 assay lies in a two-step process: cellular uptake and oxidation, followed by mitochondrial accumulation of the fluorescent product.

Experimental Protocols

Detailed methodologies for utilizing DHR 123 in common experimental setups are provided below. It is crucial to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental condition.

General Reagent Preparation

| Reagent | Stock Concentration | Solvent | Storage |

| This compound | 10 mM | DMSO | -20°C or -80°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.[3][4] |

| Working Solution | 1-10 µM | Serum-free medium or PBS | Prepare fresh immediately before use and protect from light.[3] |

Protocol for Adherent Cells (Microplate Reader)

This protocol is suitable for high-throughput screening of mitochondrial ROS production in adherent cell cultures.

Detailed Steps:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment (e.g., 25,000 cells/well).[1][2] Culture overnight.

-

Treatment: Treat cells with the desired experimental compounds (e.g., drugs, toxins) for the appropriate duration. Include positive and negative controls.

-

Washing: Gently aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).

-

DHR 123 Loading: Add 100 µL of the freshly prepared DHR 123 working solution to each well.

-

Incubation: Incubate the plate at 37°C for 15 to 60 minutes, protected from light.[2] The optimal incubation time should be determined empirically.

-

Final Wash: Remove the DHR 123 solution and wash the cells once with PBS.

-

Fluorescence Measurement: Add 100 µL of PBS or phenol (B47542) red-free culture medium to each well and immediately measure the fluorescence using a microplate reader.[2]

Protocol for Suspension Cells (Flow Cytometry)

This protocol is designed for the analysis of mitochondrial ROS in individual cells within a population.

Detailed Steps:

-

Cell Preparation: Grow suspension cells to the desired density.

-

Treatment: Treat cells with experimental compounds as required.

-

Cell Collection: Harvest the cells by centrifugation (e.g., 400 x g for 5 minutes).

-

Washing: Wash the cell pellet once with PBS.

-

Resuspension and Staining: Resuspend the cells in pre-warmed serum-free medium or PBS containing the DHR 123 working solution (1-10 µM) at a density of approximately 1 x 10^6 cells/mL.[1]

-

Incubation: Incubate for 15 to 60 minutes at 37°C, protected from light.

-

Final Wash and Resuspension: Centrifuge the cells to remove the DHR 123 solution, and wash once with PBS. Resuspend the final cell pellet in PBS for flow cytometry analysis.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the green channel (e.g., 525/50 nm bandpass filter).

| Parameter | Value | Reference |

| Excitation Wavelength | ~488-500 nm | [1][2][6] |

| Emission Wavelength | ~525-536 nm | [1][2][6] |

| DHR 123 Working Concentration | 1-10 µM | [3] |

| Incubation Time | 15-60 minutes | [1][2] |

| Cell Density (Suspension) | ~1 x 10^6 cells/mL | [1] |

Data Analysis and Interpretation

The output of a DHR 123 assay is the fluorescence intensity of Rhodamine 123, which is proportional to the amount of ROS that has oxidized the probe. Data can be expressed as:

-

Mean Fluorescence Intensity (MFI): For flow cytometry data, the MFI of the cell population is a quantitative measure of the average ROS level per cell.

-

Percentage of Positive Cells: The percentage of cells exhibiting fluorescence above a certain threshold can also be determined.

-

Fold Change: In microplate reader assays, the fluorescence intensity of treated samples is often expressed as a fold change relative to the untreated control.

Important Considerations:

-

Controls: It is essential to include appropriate controls in every experiment.

-

Unstained Control: To set the baseline fluorescence of the cells.

-

Positive Control: A known ROS inducer (e.g., H₂O₂, Antimycin A) to validate the assay.

-

Negative Control: An antioxidant (e.g., N-acetylcysteine) to confirm that the observed fluorescence is due to ROS.

-

-

Linear Range: Ensure that the fluorescence signal is within the linear range of the detector.

-

Cell Viability: It is crucial to assess cell viability in parallel, as dying cells can exhibit altered ROS production and probe accumulation.

Advantages and Limitations of DHR 123

| Advantages | Limitations |

| High Sensitivity: DHR 123 is a sensitive probe for detecting certain ROS. | Lack of Specificity: It does not react with a single ROS species and its oxidation is dependent on other cellular factors.[1][2][7] |

| Mitochondrial Targeting: The fluorescent product, Rhodamine 123, accumulates in the mitochondria, providing a degree of localization.[4][5] | Indirect Measurement: The assay measures the end product of an oxidation reaction, not the direct concentration of a specific ROS. |

| Compatibility with Multiple Platforms: Can be used with flow cytometry, fluorescence microscopy, and microplate readers.[1][2] | Potential for Artifacts: DHR 123 can be auto-oxidized by light, especially UV, leading to false-positive results.[6] Certain culture media components can also interfere with the assay. |

| Commercially Available and Well-Characterized: A widely used and extensively documented probe. | Influence of Mitochondrial Membrane Potential: While R123 accumulation depends on the membrane potential, significant depolarization could lead to leakage of the dye and an underestimation of ROS.[8][9] |

Comparison with Other Mitochondrial ROS Probes:

-

MitoSOX Red: This probe is more specific for mitochondrial superoxide. However, it can also have its own set of artifacts and its fluorescence spectra can overlap with other cellular fluorophores.[7]

-

Genetically Encoded Probes (e.g., HyPer): These offer high specificity and subcellular targeting but require genetic modification of the cells.[7]

Troubleshooting and Best Practices

-

High Background Fluorescence:

-

Ensure fresh working solutions are used.

-

Protect the probe and stained cells from light at all times.

-

Optimize washing steps to remove extracellular probe.

-

Test for auto-fluorescence of experimental compounds.

-

-

Low Signal:

-

Increase the probe concentration or incubation time (optimization is key).

-

Ensure the positive control is working.

-

Check the filter sets on the detection instrument.

-

-

Inconsistent Results:

-

Maintain consistent cell numbers and culture conditions.

-

Ensure complete removal of interfering substances from the media.

-

Mitochondrial ROS Signaling Pathways

Mitochondrial ROS are not merely byproducts of metabolism but also act as important signaling molecules in various cellular processes, including apoptosis and inflammation.

An increase in mitochondrial ROS can trigger the opening of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors like cytochrome c and subsequent caspase activation. Furthermore, mitochondrial ROS can activate the NLRP3 inflammasome, a key component of the innate immune system, leading to the processing and secretion of pro-inflammatory cytokines such as IL-1β.

Conclusion

The this compound assay is a valuable and widely accessible tool for assessing changes in mitochondrial ROS production. Its sensitivity and ease of use make it suitable for a variety of applications in basic research and drug discovery. However, researchers must be acutely aware of its limitations, particularly the lack of specificity and the potential for experimental artifacts. Careful experimental design, including the use of appropriate controls and orthogonal validation with other methods, is paramount for obtaining reliable and meaningful data. This guide provides a solid foundation for the successful implementation and interpretation of the DHR 123 assay for the investigation of mitochondrial function and cellular redox signaling.

References

- 1. cosmobiousa.com [cosmobiousa.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. turkishimmunology.org [turkishimmunology.org]

- 6. Ultraviolet irradiation increases green fluorescence of dihydrorhodamine (DHR) 123: false‐positive results for reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rhodamine 123 as a probe of mitochondrial membrane potential: evaluation of proton flux through F(0) during ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Localization of Dihydrorhodamine 123

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrorhodamine 123 (DHR 123) is a pivotal molecular probe used for the detection of intracellular reactive oxygen species (ROS). As an uncharged and non-fluorescent molecule, DHR 123 readily permeates the cell membrane. Once inside the cell, it is oxidized by various ROS, primarily in a reaction catalyzed by intracellular peroxidases and involving species like hydrogen peroxide and peroxynitrite, into the highly fluorescent compound Rhodamine 123. The cationic Rhodamine 123 subsequently accumulates within the mitochondria, driven by the organelle's negative membrane potential. This guide provides an in-depth overview of the cellular uptake, activation, and localization of DHR 123, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying mechanisms and workflows.

Cellular Uptake and Intracellular Conversion

The utility of this compound as an intracellular ROS probe is predicated on its ability to efficiently cross the plasma membrane and its subsequent conversion to a fluorescent product.

Mechanism of Cellular Entry

This compound is a lipophilic and uncharged molecule, properties that allow it to passively diffuse across the lipid bilayer of the cell membrane.[1] This process does not require a specific transporter and allows the probe to readily enter most cell types.[2][3] The uncharged nature of DHR 123 is critical for its initial entry into the cell's cytoplasm.

Intracellular Oxidation and Localization

Once inside the cell, DHR 123 remains non-fluorescent until it is oxidized.[3][4] This oxidation is not typically caused by direct reaction with superoxide (B77818) or nitric oxide alone. Instead, it is facilitated by intracellular components, particularly in the presence of hydrogen peroxide (H₂O₂) and peroxidases, or through reactions involving peroxynitrite, cytochrome c, or iron (Fe²⁺).[5][6][7]

The oxidation product is Rhodamine 123, a cationic and intensely fluorescent molecule.[8][9] Due to its positive charge, Rhodamine 123 is sequestered in organelles with a negative membrane potential, leading to its prominent accumulation in the mitochondrial matrix.[2][3][4] This mitochondrial localization is a key feature of the assay, as these organelles are a major site of ROS production.[1]

The overall process can be visualized as a two-step mechanism: passive uptake followed by ROS-dependent oxidation and mitochondrial sequestration.

Quantitative Data and Experimental Parameters

The successful application of DHR 123 requires careful optimization of experimental conditions. The following tables summarize key quantitative parameters derived from established protocols.

| Parameter | Value | Cell Types | Source |

| Stock Solution | |||

| Recommended Solvent | DMSO | N/A | [4][10] |

| Recommended Concentration | 10 mM | N/A | [8][10] |

| Storage Conditions | -20°C or -80°C, in the dark, aliquoted | N/A | [8][10] |

| Working Solution | |||

| Typical Concentration | 1 - 10 µM | Neutrophils, HL60, HeLa, THP-1 | [3][8][9][11] |

| Recommended Diluent | Cell culture medium or PBS | Varies by protocol | [4][6][8] |

| Incubation | |||

| Incubation Time | 15 - 60 minutes | Adherent and suspension cells | [6][7][9] |

| Incubation Temperature | 37°C | Most mammalian cell lines | [4][9] |

| Fluorescence Detection | |||

| Excitation Wavelength (max) | ~500-505 nm | N/A | [3][6] |

| Emission Wavelength (max) | ~525-536 nm | N/A | [6][9] |

Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.[4]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

General Protocol for ROS Detection in Cultured Cells

This protocol is suitable for both adherent and suspension cells and can be adapted for analysis by fluorescence microscopy or flow cytometry.

Materials:

-

This compound (DHR 123)

-

DMSO for stock solution

-

Serum-free cell culture medium or PBS for working solution

-

Cultured cells (adherent or in suspension)

-

Optional: ROS inducer (e.g., 100 µM Menadione or 50 nM PMA)[4][10]

-

Optional: ROS inhibitor (e.g., 5 mM N-acetylcysteine)[4]

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of DHR 123 in high-quality DMSO. Aliquot and store at -20°C or -80°C, protected from light.[10] Avoid repeated freeze-thaw cycles.

-

Cell Preparation:

-

(Optional) Cell Treatment: Treat cells with an ROS inducer or inhibitor for the desired time (e.g., 1 hour at 37°C).[4] If using an oxidizing agent, wash the cells three times with buffer or medium before adding the DHR 123 solution to prevent direct oxidation of the dye.[4][10]

-

Staining:

-

Analysis:

-

Fluorescence Microscopy: Washing is optional but can reduce background fluorescence.[4] Image the cells directly using the FITC channel or equivalent filter set (Ex/Em ~488/525 nm).[4][9]

-

Flow Cytometry: Wash the cells by centrifugation and resuspend in PBS or flow cytometry buffer.[6] Analyze on a flow cytometer, detecting the signal in the green fluorescence channel (e.g., FITC, PE-Texas Red).

-

Optimized Protocol for ROS Detection in Whole Blood Leukocytes by Flow Cytometry

This protocol allows for the simultaneous identification of leukocyte subpopulations and the quantification of their specific ROS production.[12][13]

Materials:

-

Heparinized whole blood (100 µL per sample)

-

DHR 123

-

Stimulants (e.g., PMA, fMLP, E. coli)

-

Fluorescently-conjugated antibodies against cell surface markers (e.g., CD16, HLA-DR, CD14)

-

RBC Lysis Buffer (e.g., ACK Lysis Buffer)

-

Wash Buffer (e.g., PBS)

-

FACS tubes

Experimental Workflow:

Procedure:

-

Aliquot 100 µL of fresh heparinized whole blood into FACS tubes.[12]

-

Add the desired stimulus (e.g., 20 µL of PMA or fMLP solution) to the respective tubes. Include an unstimulated control.[13]

-

Immediately add 20 µL of DHR 123 working solution (e.g., 1.25 µg/mL for ACK lysis) to each tube and vortex gently.[13]

-

Incubate all tubes for 20 minutes in a 37°C water bath, ensuring they are protected from light.[13]

-

Stop the reaction by placing the tubes on ice for at least 5 minutes.[13]

-

Add the cocktail of fluorescently-labeled antibodies for identifying leukocyte subsets and incubate for 10-15 minutes on ice in the dark.[13]

-

Add RBC lysis buffer (e.g., ACK buffer) and incubate at room temperature until lysis is complete.

-

Centrifuge the tubes to pellet the leukocytes, discard the supernatant, and wash the cells with wash buffer.

-

Resuspend the final cell pellet in buffer for flow cytometric analysis.

-

Acquire data on a flow cytometer, using forward and side scatter to identify leukocyte populations, and then gate on specific subsets (e.g., neutrophils, monocytes) using the surface markers. The intensity of the DHR 123 signal (Rhodamine 123 fluorescence) is measured within each gated population.[12]

Signaling and Logical Relationships

The fundamental principle of the DHR 123 assay is the direct relationship between the presence of specific reactive oxygen species and the generation of a fluorescent signal.

Considerations and Limitations

-

Specificity: DHR 123 oxidation is not specific to a single ROS. It primarily reports the presence of hydrogen peroxide (in conjunction with peroxidases) and peroxynitrite.[5][6] It is not a direct measure of superoxide.[5]

-

Enzyme Dependence: The conversion of DHR 123 to Rhodamine 123 is often dependent on the activity of intracellular peroxidases. Therefore, the signal intensity can be influenced by the peroxidase content of the cell type being studied.[5]

-

Efflux Pumps: The fluorescent product, Rhodamine 123, is a known substrate for multidrug resistance (MDR) transporters like P-glycoprotein (MDR1) and MRP1.[14][15][16] In cells overexpressing these pumps, the efflux of Rhodamine 123 can lead to an underestimation of ROS production.

-

Photostability and Auto-oxidation: DHR 123 solutions should be freshly prepared and protected from light to prevent auto-oxidation, which can lead to high background fluorescence.[8][10]

Conclusion

This compound is a powerful and widely used tool for quantifying oxidative stress. Its utility stems from its straightforward passive diffusion into cells, its ROS-dependent conversion to the fluorescent Rhodamine 123, and the subsequent accumulation of the product in mitochondria. By understanding the mechanisms of uptake and localization, and by employing carefully optimized protocols, researchers can effectively leverage DHR 123 to investigate the critical role of reactive oxygen species in cellular physiology and pathology.

References

- 1. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abpbio.com [abpbio.com]

- 3. biotium.com [biotium.com]

- 4. biotium.com [biotium.com]

- 5. This compound: a fluorescent probe for superoxide generation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound (DHR 123) | Dye | TargetMol [targetmol.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Optimized flow cytometry protocol for this compound-based detection of reactive oxygen species in leukocyte subpopulations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorescence Properties of Oxidized Dihydrorhodamine 123: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrorhodamine 123 (DHR 123) is a cell-permeant fluorogenic probe widely utilized for the detection of intracellular reactive oxygen species (ROS). In its native state, DHR 123 is a non-fluorescent molecule. However, upon entry into a cell, it can be oxidized by certain ROS, converting it into its fluorescent derivative, Rhodamine 123 (R123). This conversion serves as a robust indicator of oxidative stress. The resulting fluorescent molecule, R123, primarily accumulates in the mitochondria due to the mitochondrial membrane potential, making DHR 123 particularly useful for assessing mitochondrial ROS production.[1][2][3] This guide provides an in-depth overview of the core fluorescence properties of oxidized DHR 123, detailed experimental protocols, and its application in cellular signaling pathways.

Mechanism of Action

The fundamental principle of DHR 123 as a ROS probe lies in its irreversible oxidation to Rhodamine 123. This reaction is not mediated by all ROS directly. While species like peroxynitrite and hydroxyl radicals can oxidize DHR 123, major species like hydrogen peroxide (H₂O₂) require the presence of cellular components such as peroxidases or cytochrome c for the reaction to proceed.[4][5][6] This multi-step process makes DHR 123 a sensitive indicator of overall intracellular oxidative activity rather than a specific ROS type.

Caption: Oxidation of non-fluorescent this compound to fluorescent Rhodamine 123.

Core Fluorescence Properties of Rhodamine 123 (Oxidized DHR 123)

The fluorescence characteristics of Rhodamine 123 can vary slightly depending on the solvent environment. The key quantitative spectral properties are summarized below for easy comparison.

| Property | Value | Solvent/Condition | Reference(s) |

| Excitation Maximum (λex) | ~500-507 nm | General/PBS | [4][5][7] |

| 505 nm | Methanol (MeOH) | [8][9] | |

| 508-512 nm | Not specified | [10][11] | |

| 511 nm | Ethanol (EtOH) | [12] | |

| Emission Maximum (λem) | ~528-536 nm | General/PBS | [4][5][10] |

| 534 nm | Methanol (MeOH), Ethanol (EtOH) | [8][12] | |

| ~560 nm | Tunable as a laser dye | [9][13] | |

| Molar Extinction Coefficient (ε) | 78,800 M⁻¹cm⁻¹ | at 500 nm | [4][5][6] |

| 97,000 M⁻¹cm⁻¹ | at 505 nm in Methanol (MeOH) | [8] | |

| 85,200 M⁻¹cm⁻¹ | at 511.8 nm | [11][14] | |

| 86,000 M⁻¹cm⁻¹ | Not specified | [15] | |

| Fluorescence Quantum Yield (Φ) | 0.90 | Ethanol (EtOH) | [9][11][14] |

| 0.98 | Not specified | [15][16] |

Experimental Protocols

The following sections provide a generalized methodology for measuring intracellular ROS using DHR 123, primarily with flow cytometry, which is a common application.

Reagent Preparation

-

DHR 123 Stock Solution: Prepare a stock solution of DHR 123 at a concentration of 1-5 mM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration. A common starting point is a 1:1000 dilution in a suitable buffer like phosphate-buffered saline (PBS) or serum-free medium.[5][6] The optimal final concentration for cell loading typically ranges from 1 µM to 10 µM and should be determined empirically for the specific cell type and experimental conditions.[7][17]

Cellular Staining and ROS Induction

This protocol is a general guideline for suspension or adherent cells.

-

Cell Preparation:

-

Suspension Cells: Harvest cells and wash them with PBS via centrifugation. Resuspend the cell pellet in pre-warmed PBS or serum-free medium at a density of approximately 1x10⁶ cells/mL.[4][6]

-

Adherent Cells: Seed cells in a suitable plate (e.g., 96-well or 6-well plate) the day before the experiment to allow them to adhere.[4] On the day of the assay, remove the culture medium and wash the cells gently with pre-warmed PBS.

-

-

Loading with DHR 123: Add the DHR 123 working solution to the cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in the dark.[4][6] This allows the probe to diffuse across the cell membrane.

-

Washing (Optional but Recommended): After incubation, wash the cells once with pre-warmed PBS to remove excess extracellular probe. This can be done by centrifugation for suspension cells or by aspiration and replacement of buffer for adherent cells.

-

Induction of Oxidative Stress: Resuspend cells (or add buffer to adherent cells) in PBS or medium. Add the stimulus of interest to induce ROS production (e.g., Phorbol 12-myristate 13-acetate (PMA) at ~30 ng/mL, E. coli, or H₂O₂).[17][18] Include an unstimulated control (vehicle only) and a positive control.

-

Final Incubation: Incubate the cells for an additional 15-30 minutes at 37°C in the dark to allow for ROS-mediated oxidation of DHR 123.[18]

-

Data Acquisition: Immediately analyze the samples via flow cytometry, fluorescence microscopy, or a microplate reader. For flow cytometry, use a 488 nm laser for excitation and collect the emission signal in the green channel (typically around 525-535 nm).[3]

Caption: General experimental workflow for intracellular ROS detection using DHR 123.

Application in Signaling Pathways: The Neutrophil Oxidative Burst

A primary application of the DHR 123 assay is in immunology, specifically for diagnosing Chronic Granulomatous Disease (CGD) by assessing the neutrophil oxidative burst.[18] This process is initiated by the activation of the NADPH oxidase enzyme complex.

Upon stimulation by pathogens or agents like PMA, cytosolic components of the NADPH oxidase (p47phox, p67phox, p40phox) translocate to the membrane to assemble with the flavocytochrome b558 catalytic core (gp91phox and p22phox).[18] The activated enzyme complex transfers an electron from NADPH to molecular oxygen (O₂), generating the superoxide (B77818) anion (O₂⁻). Superoxide is then rapidly converted to other ROS, including hydrogen peroxide, which subsequently oxidize DHR 123, leading to a detectable fluorescent signal. A defect in any of the NADPH oxidase subunits results in a diminished or absent oxidative burst, which can be quantified by a reduced shift in fluorescence in the DHR assay.

Caption: Simplified signaling pathway of the NADPH oxidase-mediated oxidative burst.

References

- 1. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. turkishimmunology.org [turkishimmunology.org]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. bioquochem.com [bioquochem.com]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. biotium.com [biotium.com]

- 9. Rhodamine 123 - Wikipedia [en.wikipedia.org]

- 10. Spectrum [Rhodamine 123] | AAT Bioquest [aatbio.com]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. Powder | Sigma-Aldrich [sigmaaldrich.com]

- 13. Rhodamine 123 (CAS 62669-70-9) | Abcam [abcam.com]

- 14. omlc.org [omlc.org]

- 15. lumiprobe.com [lumiprobe.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. diva-portal.org [diva-portal.org]

- 18. cytometry.org [cytometry.org]

Dihydrorhodamine 123: A Technical Guide to its Chemical Properties and Application in ROS Detection

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of Dihydrorhodamine 123 (DHR 123), a widely used fluorogenic probe for the detection of intracellular reactive oxygen species (ROS). We will cover its core chemical structure, solubility characteristics, and detailed protocols for its application in cellular assays.

Core Chemical Properties

This compound is the non-fluorescent, reduced form of the fluorescent dye Rhodamine 123.[1] Its utility lies in its ability to readily cross cell membranes and become oxidized in the presence of specific reactive oxygen and nitrogen species, yielding a highly fluorescent product.

Chemical Structure

The fundamental structure of DHR 123 is based on a xanthene core. Below are the key identifiers for this compound.

Solubility

DHR 123 is a solid, often appearing as a white to pink powder.[2] It exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents.[3] For long-term storage, it is recommended to keep the solid compound at -20°C, protected from light and moisture.[1][4] Stock solutions, typically prepared in DMSO, should be aliquoted and frozen at -20°C or -80°C, where they can be stable for up to 3 months.[5] It is highly recommended to prepare fresh aqueous working solutions daily.[3]

| Solvent | Concentration | Notes |

| DMSO | 5 mg/mL | - |

| 10 mg/mL[6] | - | |

| 100 mg/mL[2][5] | Requires sonication[2][5] | |

| Ethanol | 10 mg/mL[6] | - |

| 20 mg/mL | - | |

| DMF | 10 mg/mL[6] | - |

| 0.1 M HCl | 10 mg/mL[6] | - |

| PBS (pH 7.2) | < 20 µg/mL[3] | Sparingly soluble[3] |

Mechanism of Action and Detection

The primary application of DHR 123 is the detection of intracellular oxidative stress. Its mechanism is a straightforward oxidation-dependent fluorescence activation.

-

Cellular Uptake: The uncharged and non-fluorescent DHR 123 molecule readily permeates the cell membrane.[7]

-

Oxidation: Inside the cell, DHR 123 is oxidized by reactive oxygen species (ROS) and reactive nitrogen species (RNS).[7][8] It is particularly sensitive to peroxynitrite and can also detect superoxide (B77818) in the presence of peroxidase or cytochrome c.[1][6] Neither nitric oxide, superoxide, nor hydrogen peroxide alone appear to efficiently oxidize DHR 123.[6][3]

-

Fluorescence: This oxidation converts DHR 123 into the highly fluorescent Rhodamine 123.[2]

-

Mitochondrial Accumulation: The resulting fluorescent product, Rhodamine 123, localizes and accumulates within the mitochondria.[7][2][8]

-

Detection: The increase in fluorescence can be quantitatively measured using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[7] The oxidized form, Rhodamine 123, has an excitation maximum around 500-515 nm and an emission maximum around 529-536 nm.[6][2]

References

- 1. biotium.com [biotium.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. content.labscoop.com [content.labscoop.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound (DHR 123) | Dye | TargetMol [targetmol.com]

- 8. abpbio.com [abpbio.com]

A Technical Guide to the Safe Handling of Dihydrorhodamine 123

For Researchers, Scientists, and Drug Development Professionals

Dihydrorhodamine 123 (DHR 123) is a widely utilized fluorogenic probe for the detection of reactive oxygen species (ROS) within cells. Its non-fluorescent nature, until oxidized to the highly fluorescent Rhodamine 123, makes it an invaluable tool in cellular biology and drug development.[1][2][3] However, as with any chemical reagent, proper handling and safety precautions are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth overview of the safety protocols, handling procedures, and essential data related to this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards are:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4]

It is essential to handle this compound with caution, recognizing its potential health effects.[5]

Quantitative Safety Data

The following table summarizes the available quantitative data for this compound. It is important to note that comprehensive toxicological data is not always available in the public domain.

| Property | Value | Source(s) |

| CAS Number | 109244-58-8 | [5] |

| Molecular Formula | C₂₁H₁₈N₂O₃ | [6] |

| Molecular Weight | 346.38 g/mol | [6] |

| Solubility in DMSO | 5 mg/mL, 262.5 mg/mL (757.84 mM)[2] | [2] |

| Acute Toxicity (Oral) | Category 4 | [4] |

| Flash Point | Not applicable | |

| Autoignition Temp. | Not available | [7] |

| Explosive Limits | Not available | [8] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment should be employed.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

Safe Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring safety.

-

Handling:

-

Storage:

-

Protect from air and light, especially when in solution.[3]

-

Store in a dry, cool, and well-ventilated place.[5]

-

Keep the container tightly closed.

-

Stock solutions in DMSO are stable for up to 3 months at -20°C when aliquoted and frozen. It is recommended to prepare and use the working solution immediately and keep it away from light.[1][6]

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

After Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

After Skin Contact: Immediately wash skin with soap and plenty of water for at least 20 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

After Eye Contact: Hold eyelids apart and flush eyes with plenty of water for at least 20 minutes.[8] Seek medical attention.[8]

-

After Ingestion: Wash out the mouth with water if the person is conscious. Do NOT induce vomiting. Seek medical attention.[8]

Accidental Release Measures

In case of a spill, follow these steps:

-

Minor Spills:

-

Major Spills:

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[7] Transfer waste to a chemical waste container for disposal.[8]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

-

Stock Solution Preparation:

-

Working Solution Preparation:

In Vitro Cell Staining for ROS Detection

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with inducers or inhibitors of reactive oxygen species as required by the experimental design.[1][6]

-

Note: If using oxidizing agents to induce ROS, it is crucial to rinse the cells three times with buffer or culture medium to remove any residual compounds before adding the DHR 123 solution. This prevents direct oxidation of the dye.[1][6]

-

-

Staining:

-

Detection:

-

The fluorescence of the oxidized Rhodamine 123 can be detected using fluorescence microscopy or flow cytometry.[1][6]

-

The excitation and emission wavelengths for Rhodamine 123 are approximately 515 nm and 536 nm, respectively.[1][6]

-

Washing the cells after incubation is not always necessary but can be performed to reduce background fluorescence for microscopy.[1][6]

-

Visualized Workflows

Safe Handling Workflow for this compound

Caption: Workflow for the safe handling and use of this compound.

This compound Mechanism of Action

Caption: Cellular uptake and oxidation of this compound to fluorescent Rhodamine 123.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (DHR 123) | Dye | TargetMol [targetmol.com]

- 3. biotium.com [biotium.com]

- 4. szabo-scandic.com [szabo-scandic.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. canbipharm.com [canbipharm.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Dihydrorhodamine 123 Flow Cytometry Protocol for Neutrophil Oxidative Burst

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are a critical component of the innate immune system, providing the first line of defense against invading pathogens. A key mechanism in their antimicrobial arsenal (B13267) is the production of reactive oxygen species (ROS) through a process known as the oxidative or respiratory burst. The measurement of this oxidative burst is crucial for diagnosing primary immunodeficiencies like Chronic Granulomatous Disease (CGD), where this function is impaired, and for research into inflammatory responses and drug effects on neutrophil function.[1][2] The Dihydrorhodamine 123 (DHR 123) assay is a sensitive and widely used flow cytometry-based method to assess the neutrophil oxidative burst.[1][3]

This application note provides a detailed protocol for the DHR 123 flow cytometry assay to measure the oxidative burst in neutrophils. It covers the principle of the assay, a step-by-step experimental procedure for both whole blood and isolated neutrophils, data analysis, and troubleshooting.

Principle of the Assay

The DHR 123 assay is based on the oxidation of the non-fluorescent this compound to the highly fluorescent Rhodamine 123.[4][5][6] DHR 123 is a cell-permeant compound that, once inside the cell, is oxidized by ROS, primarily hydrogen peroxide (H₂O₂) generated during the oxidative burst.[7] The resulting Rhodamine 123 accumulates in the mitochondria and emits a bright green fluorescence, which can be detected by a flow cytometer.[1][7] The intensity of the fluorescence signal is directly proportional to the amount of ROS produced by the neutrophils. Neutrophils are typically stimulated with an activating agent such as Phorbol 12-Myristate 13-Acetate (PMA) to induce a robust oxidative burst.[8]

Signaling Pathway of Neutrophil Oxidative Burst and DHR 123 Detection

References

- 1. turkishimmunology.org [turkishimmunology.org]

- 2. researchgate.net [researchgate.net]

- 3. A simple flow cytometry assay using dihydrorhodamine for the measurement of the neutrophil respiratory burst in whole blood: comparison with the quantitative nitrobluetetrazolium test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abpbio.com [abpbio.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. biotium.com [biotium.com]

- 7. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neutrophil Oxidative Burst Assay (DHR) | ARUP Laboratories Test Directory [ltd.aruplab.com]

Dihydrorhodamine 123 Staining Protocol for Live Cell Imaging of Reactive Oxygen Species

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism.[1][2] While essential for various signaling pathways, excessive ROS production can lead to oxidative stress, a state implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[3][4] Dihydrorhodamine 123 (DHR 123) is a cell-permeant, non-fluorescent dye that serves as a reliable indicator for the presence of intracellular ROS, particularly peroxide and peroxynitrite.[1][5][6] Upon entry into live cells, DHR 123 is oxidized by ROS to its fluorescent derivative, Rhodamine 123 (R 123), which primarily localizes in the mitochondria.[3][7][8] The resulting green fluorescence can be quantified using various methods, including fluorescence microscopy, flow cytometry, and microplate readers, making DHR 123 a valuable tool for assessing oxidative stress in live cells.[3][5]

Mechanism of Action

This compound passively diffuses across the cell membrane.[7] In the intracellular environment, in the presence of reactive oxygen species and peroxidases such as cytochrome c, DHR 123 undergoes a one-electron oxidation to form the fluorescent Rhodamine 123.[1][8][9] It is important to note that DHR 123 is not directly oxidized by superoxide (B77818) or hydrogen peroxide alone.[1][5] The resulting Rhodamine 123 is a lipophilic cation that accumulates in the mitochondria due to the mitochondrial membrane potential.[7][8] The intensity of the green fluorescence emitted by Rhodamine 123 is directly proportional to the level of intracellular ROS.

Figure 1. Mechanism of this compound for ROS detection.

Key Signaling Pathways Leading to ROS Production

The primary sources of intracellular ROS are the mitochondrial electron transport chain (ETC), NADPH oxidases (NOX), and xanthine (B1682287) oxidase (XO).[2][10][11]

Mitochondrial Electron Transport Chain

The mitochondria are a major source of ROS, where electrons leak from complexes I and III of the ETC and react with molecular oxygen to form superoxide.[3][5] This superoxide is then converted to hydrogen peroxide.

Figure 2. ROS production by the mitochondrial electron transport chain.

NADPH Oxidases

NADPH oxidases are membrane-bound enzyme complexes that transfer electrons from NADPH to molecular oxygen, generating superoxide.[7][8] This process is a key component of various signaling cascades.

Figure 3. ROS production via the NADPH oxidase pathway.

Xanthine Oxidase

Xanthine oxidase is a cytosolic enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, producing superoxide and hydrogen peroxide as byproducts.[7][12]

Figure 4. ROS production through the xanthine oxidase pathway.

Experimental Protocols

Reagent Preparation and Storage

| Reagent | Stock Solution Preparation | Working Solution Preparation | Storage |

| This compound | Dissolve in DMSO to a concentration of 10 mM.[2][3][13] Aliquot and store. | Dilute the stock solution in serum-free culture medium or PBS to a final concentration of 1-10 µM.[2][13] The optimal concentration should be determined for each cell type and experimental condition.[7] | Stock solution: -20°C or -80°C in the dark.[2][13] Avoid repeated freeze-thaw cycles.[13] Working solution should be prepared fresh and used immediately.[2][13] |

Staining Protocol for Adherent Cells

References

- 1. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial ROS - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mitochondrial electron transport chain, ROS generation and uncoupling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial electron transport chain, ROS generation and uncoupling (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NADPH oxidase and reactive oxygen species as signaling molecules in carcinogenesis [journal.hep.com.cn]

- 8. mdpi.com [mdpi.com]

- 9. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Role of Mitochondrial Reverse Electron Transport in ROS Signaling: Potential Roles in Health and Disease [frontiersin.org]

Application Notes and Protocols for Measuring Reactive Oxygen Species in T cells using Dihydrorhodamine 123

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the optimal use of Dihydrorhodamine 123 (DHR 123) to measure Reactive Oxygen Species (ROS) in T lymphocytes. The protocols are intended for use in research and drug development settings.

Introduction

This compound (DHR 123) is a non-fluorescent, cell-permeable dye that is widely used to detect intracellular ROS. Upon entering the cell, DHR 123 is oxidized by certain reactive oxygen species, primarily peroxynitrite (ONOO-) and nitric oxide (NO) in the presence of cellular catalysts like cytochrome c or iron, to its fluorescent form, Rhodamine 123.[1][2][3] Rhodamine 123 localizes to the mitochondria and emits a bright green fluorescence, which can be quantified using flow cytometry, fluorescence microscopy, or a fluorescence plate reader.[1][4] The measurement of ROS production in T cells is critical for understanding their activation, differentiation, and overall role in the immune response.[5][6][7]

Principle of the Assay

The core of this assay is the oxidation of DHR 123 to Rhodamine 123 by intracellular ROS. The intensity of the green fluorescence is directly proportional to the amount of specific ROS present in the T cells. The fluorescence can be measured at an excitation maximum of approximately 500 nm and an emission maximum of around 536 nm.[1][2]

Mechanism of this compound Oxidation

Caption: Oxidation of DHR 123 to fluorescent Rhodamine 123 by intracellular ROS.

T Cell Activation and ROS Signaling Pathway

T cell activation is a complex process initiated by the engagement of the T cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This, along with co-stimulatory signals (e.g., through CD28), triggers a signaling cascade that leads to the production of ROS. The primary sources of ROS in activated T cells are the mitochondrial electron transport chain (ETC) and NADPH oxidase 2 (NOX2).[5][6][7][8] These ROS act as second messengers, modulating various downstream signaling pathways, including the MAPK and NF-κB pathways, which are crucial for T cell proliferation, differentiation, and cytokine production.[5][6]

T Cell Receptor Signaling Leading to ROS Production

Caption: Simplified signaling pathway of ROS production in T cells upon TCR and CD28 stimulation.

Quantitative Data Summary

The optimal concentration of DHR 123 and incubation time can vary depending on the T cell type (primary cells vs. cell lines) and the specific experimental conditions. It is crucial to optimize these parameters for each new cell type and experimental setup.

| Parameter | Recommended Range | Notes |

| DHR 123 Concentration | 1 - 25 µM | Start with 5 µM and optimize. Higher concentrations may lead to artifacts. |

| (375 ng/mL for whole blood) | For whole blood assays, a lower concentration may be required. | |

| Cell Density | 1 x 10^6 cells/mL | Adjust as needed for your specific assay format (flow cytometry, plate reader). |

| Incubation Time | 15 - 60 minutes | 15-30 minutes is often sufficient. Longer times may increase background. |

| Incubation Temperature | 37°C | Maintain optimal cell culture conditions. |

| Positive Control | PMA (20-50 ng/mL) + Ionomycin (100-500 ng/mL) | Potent inducers of ROS in T cells. |

| Menadione (100 µM) | Another common ROS inducer. | |

| Negative Control | Untreated cells | Establishes baseline ROS levels. |

| N-acetylcysteine (NAC) (5 mM) | A ROS scavenger to confirm the signal is from ROS. |

Experimental Protocols

Protocol 1: ROS Detection in Suspended T Cells (e.g., Primary T cells, Jurkat cells) by Flow Cytometry

This protocol is optimized for detecting ROS in suspended T cells, such as purified primary T cells or T cell lines like Jurkat.

Materials:

-

T cells (primary or cell line)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound (DHR 123) stock solution (e.g., 1-10 mM in DMSO or DMF)

-

Phosphate-Buffered Saline (PBS)

-

ROS inducer (e.g., PMA and Ionomycin)

-

ROS inhibitor (e.g., N-acetylcysteine)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest T cells and wash them once with PBS.

-

Resuspend the cells in pre-warmed complete cell culture medium at a density of 1 x 10^6 cells/mL.[2]

-

-

Experimental Setup:

-

Prepare the following experimental groups in flow cytometry tubes:

-

Unstained Control: Cells in medium only.

-

Negative Control (DHR 123 only): Cells with DHR 123.

-

Positive Control: Cells pre-treated with an ROS inducer, then stained with DHR 123.

-

Inhibitor Control: Cells pre-treated with a ROS inhibitor, then with an ROS inducer, and finally stained with DHR 123.

-

Experimental Samples: Cells treated with your compound of interest, then stained with DHR 123.

-

-

-

Stimulation/Inhibition (Optional):

-

For positive and inhibitor controls, pre-incubate the cells with the respective compounds for the desired time (e.g., 30-60 minutes for PMA/Ionomycin, 1 hour for NAC).

-

-

DHR 123 Staining:

-

Washing (Optional but Recommended):

-

Wash the cells once with PBS to remove extracellular DHR 123, which can reduce background fluorescence. Centrifuge at 300-400 x g for 5 minutes.

-

Resuspend the cell pellet in an appropriate volume of PBS or flow cytometry buffer.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Use the FITC or an equivalent channel to detect the Rhodamine 123 fluorescence.

-

Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

-

Analyze the data by gating on the live T cell population and measuring the mean fluorescence intensity (MFI) or the percentage of positive cells in the FITC channel.

-

Experimental Workflow for ROS Detection in T cells

Caption: Step-by-step workflow for measuring ROS in T cells using DHR 123 and flow cytometry.

Troubleshooting and Considerations

-

High Background Fluorescence: This could be due to DHR 123 auto-oxidation. Prepare fresh DHR 123 working solutions and protect them from light. Including a wash step after staining can also help. Some culture media components can also cause auto-oxidation.[3]

-

Low Signal: The DHR 123 concentration or incubation time may be insufficient. Optimize these parameters. Ensure that the T cells are properly activated to produce ROS. DHR 123 is not suitable for detecting all types of ROS; for example, it is not directly oxidized by hydrogen peroxide or superoxide (B77818) alone.[1][2]

-

Cell Viability: Ensure that the treatments and staining procedures do not significantly affect cell viability, as this can impact ROS production and dye uptake.

-

Photobleaching: Rhodamine 123 is susceptible to photobleaching. Minimize exposure of stained samples to light.

-

Whole Blood vs. Isolated Cells: Assays using whole blood are possible and can be less labor-intensive, but require red blood cell lysis, which can affect the results.[9] For mechanistic studies, using isolated T cells is recommended.

By following these detailed application notes and protocols, researchers can reliably measure ROS production in T cells, providing valuable insights into T cell biology and the effects of novel therapeutic agents.

References

- 1. bioquochem.com [bioquochem.com]

- 2. cosmobiousa.com [cosmobiousa.com]